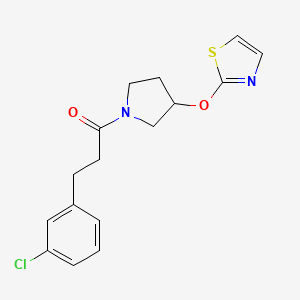

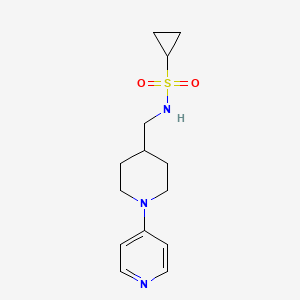

Nicotinic acid-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (1:1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nicotinic acid, also known as niacin, is a form of vitamin B3 found in food and used as a dietary supplement and medication . 1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles . A novel pathway to 3,5-disubstituted 1,2,4-oxadiazoles via the metal-catalyzed [2+3]-cycloaddition of a substituted silyl nitronate and chloroacetonitrile has been found .Molecular Structure Analysis

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .Chemical Reactions Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen .Wissenschaftliche Forschungsanwendungen

- Researchers have synthesized various 1,2,4-oxadiazoles, including our compound of interest, as potential anti-infective agents. These derivatives exhibit activities against bacteria, viruses, and parasites. For instance, they have demonstrated anti-bacterial, anti-viral, and anti-leishmanial properties .

- While not as extensively studied as other applications, some 1,2,4-oxadiazole derivatives have shown promise as anticancer agents. Further investigation is needed to explore their efficacy and mechanisms of action .

- Oxadiazoles, including our compound, have been investigated for their anti-inflammatory effects. Understanding their interactions with inflammatory pathways could lead to novel therapeutic strategies .

- Some 1,2,4-oxadiazoles exhibit antioxidant properties. These compounds may help combat oxidative stress and related diseases .

- In silico studies have evaluated the oral bioavailability of 1,2,4-oxadiazole derivatives. The Lipinski rule compliance suggests their potential as orally administered drugs .

- Researchers consider 1,2,4-oxadiazoles as valuable scaffolds for drug discovery. Their diverse chemical structures offer opportunities for developing new therapeutic agents .

Anti-Infective Agents

Anticancer Properties

Anti-Inflammatory Activity

Antioxidant Potential

Oral Bioavailability Assessment

Chemical Biology and Medicinal Chemistry

Wirkmechanismus

Target of Action

The compound “Nicotinic acid - 2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (1:1)” is a complex molecule that contains a 1,2,4-oxadiazole moiety. This heterocyclic scaffold is found in many marketed drugs and has been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The primary targets of this compound are likely to be the pathogens causing these infectious diseases.

Mode of Action

The mode of action of this compound involves its interaction with its targets, which are the pathogens causing infectious diseases. The 1,2,4-oxadiazole moiety in the compound possesses hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This allows the compound to interact with its targets and cause changes that inhibit the pathogens’ activities.

Biochemical Pathways

The compound affects the biochemical pathways of the pathogens it targets, leading to their inhibition. The exact pathways affected would depend on the specific pathogen, but they could include those involved in the pathogens’ growth, replication, or virulence. The downstream effects of this inhibition would be a reduction in the severity of the infectious disease caused by the pathogen .

Result of Action

The result of the compound’s action is the inhibition of the pathogens it targets, leading to a reduction in the severity of the infectious disease caused by these pathogens. For example, 1,2,4-oxadiazole derivatives have been found to exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or drugs, and the temperature. For example, the synthesis of 1,2,4-oxadiazole derivatives has been carried out in a NaOH–DMSO medium at ambient temperature .

Zukünftige Richtungen

The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand of new hybrid drugs acting against resistant microorganism . These all facts have necessitated the urge of new chemical entities to act against these microorganisms . Therefore, further refinement of 1,2,4-oxadiazole as anti-infective agents could be a promising direction .

Eigenschaften

IUPAC Name |

3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole;pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.C6H5NO2/c1-6-10-8(12-11-6)7-4-2-3-5-9-7;8-6(9)5-2-1-3-7-4-5/h7,9H,2-5H2,1H3;1-4H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDMNFIECVITNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CCCCN2.C1=CC(=CN=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nicotinic acid-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (1:1) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2844429.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea](/img/structure/B2844431.png)

![2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide](/img/structure/B2844432.png)

![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2844433.png)

![Ethyl 2-[2-(3-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2844435.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,6-dimethoxybenzamide](/img/structure/B2844438.png)

![Ethyl 3-(3-azabicyclo[4.2.1]nonan-3-ylsulfonyl)propanoate](/img/structure/B2844440.png)

![1-Benzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B2844444.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2844447.png)